7-chloro-4-fluoro-1H-indole
Overview
Description
7-chloro-4-fluoro-1H-indole is a chemical compound with the molecular formula C8H5ClFN . It has a molecular weight of 169.59 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, with chlorine and fluorine substituents at the 7 and 4 positions, respectively .Scientific Research Applications
Absorption and Fluorescence Spectra
7-Chloro-4-fluoro-1H-indole and related compounds like indole-3-acetic acids have been studied for their absorption and fluorescence spectra. These compounds exhibit specific absorbance maxima and fluoresce at particular wavelengths, making them of interest in biophysical studies (Carić et al., 2004).
Synthesis Optimization
The synthesis of related compounds, such as 5-chloro-1-(4-fluorophenyl)-indole, a key intermediate in the synthesis of sertindole, involves optimizing processes like the Ullmann reaction. This optimization is crucial for enhancing yield and reproducibility in the pharmaceutical industry (Li et al., 2011).
Neuroleptic Activity
Compounds derived from 7-fluoro-4-(4-fluorophenyl) indoles have shown neuroleptic-like activity in animal models. These findings are significant in the development of new drugs for mental health treatments (Welch et al., 1980).
Inhibition of HIV-1
Certain indole derivatives, including 4-fluoro and 7-azaindole variants, have demonstrated the ability to inhibit HIV-1 by interfering with virus-host cell interactions. This research is pivotal in developing new treatments for HIV (Wang et al., 2003).
Synthesis of Methyl 5-Chloro-4-Fluoro-1H-Indole-2-Carboxylate
The synthetic preparation of compounds like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, used in developing HIV inhibitors, highlights the chemical versatility and importance of these compounds in medicinal chemistry (Mayes et al., 2010).
Catalytic Activity in Synthesis
This compound derivatives have been synthesized using nickel ferrite nanoparticles, showcasing their potential in catalysis and the synthesis of biologically active molecules (Rao et al., 2019).
Structural and Spectroscopic Analysis
Detailed structural and spectroscopic analyses of novel indole derivatives, including those with chloro and fluoro substitutions, contribute significantly to the understanding of their chemical properties and potential applications (Tariq et al., 2020).
Mechanism of Action
Target of Action
7-Chloro-4-Fluoro-1H-Indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, some indole derivatives have been found to inhibit viral replication, showing antiviral activity . Others have demonstrated anti-inflammatory and analgesic activities .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the formation of biofilms by certain bacteria .
Result of Action
Indole derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
7-chloro-4-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLHBKXFGWZSIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.